4-Piperazin-1-yl-quinoline dihydrochloride
Description
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Properties
IUPAC Name |
4-piperazin-1-ylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMKMXKLUGNXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Piperazin-1-yl-quinoline Dihydrochloride: Mechanistic Profiling & Experimental Utility
Executive Summary
4-Piperazin-1-yl-quinoline dihydrochloride (CAS: 1986-44-3 / 837-52-5 for 7-chloro analog context) represents a privileged pharmacophore in medicinal chemistry, distinct from its well-known isomer Quipazine (2-piperazin-1-yl-quinoline). While Quipazine is a classic 5-HT agonist, the 4-isomer serves as a critical scaffold for Multitarget-Directed Ligands (MTDLs) , particularly in the development of atypical antipsychotics, antimalarials, and serotonin transporter (SERT) inhibitors.
Its mechanism of action is bifunctional: the piperazine moiety acts as a protonatable cation for GPCR orthosteric binding, while the quinoline ring provides hydrophobic anchoring via
Part 1: Mechanism of Action (Molecular Pharmacology)
The Pharmacophore: "Head" and "Tail" Bifurcation
The biological activity of 4-piperazin-1-yl-quinoline is driven by its ability to mimic the endogenous neurotransmitter serotonin (5-HT) while possessing the lipophilicity required for membrane permeation and DNA interaction.
-
The "Head" (Piperazine): At physiological pH, the secondary amine of the piperazine ring is protonated. This positive charge acts as a critical anchor, forming a salt bridge with the conserved aspartate residue (Asp3.32) found in transmembrane helix 3 (TM3) of aminergic GPCRs (5-HT2A, D2, 5-HT6).
-
The "Tail" (Quinoline): Unlike the indole ring of serotonin, the quinoline ring is bulkier and more lipophilic. It engages in aromatic
- interactions with hydrophobic residues (Phenylalanine/Tryptophan) in the receptor binding pocket. This steric bulk often shifts the ligand profile from pure agonism (seen in smaller indoles) to partial agonism or antagonism, depending on the receptor subtype.
Serotonergic & Dopaminergic Modulation
Unlike Quipazine (a potent 5-HT3 agonist), the 4-isomer scaffold is frequently optimized for 5-HT2A , 5-HT6 , and Dopamine D2 receptors.
-
5-HT2A Receptor: The compound stabilizes the inactive state of the receptor (inverse agonism/antagonism) or acts as a partial agonist depending on the substitution at the quinoline's 7-position. This pathway is critical for antipsychotic activity.
-
SERT Inhibition: The 4-piperazinylquinoline moiety competes with serotonin for the substrate binding site on the Serotonin Transporter (SERT), blocking reuptake. This is analogous to the mechanism of SSRIs but leverages the quinoline core for additional hydrophobic binding energy.
Antimalarial Heme Detoxification (Chloroquine-Like Activity)
In the context of infectious disease (specifically Plasmodium falciparum), the 4-aminoquinoline core functions similarly to chloroquine.
-
Mechanism: The unprotonated compound diffuses into the parasite's acidic food vacuole. Once inside, it becomes diprotonated (trapped) and binds to hematin (ferriprotoporphyrin IX).
-
Effect: It inhibits the polymerization of toxic hematin into inert hemozoin crystals. The accumulation of free hematin causes membrane lysis and parasite death.
Part 2: Visualization of Signaling & Pharmacophore
Diagram 1: Molecular Pharmacophore & Receptor Interaction
This diagram illustrates how the 4-piperazin-1-yl-quinoline scaffold interacts with a generic aminergic GPCR binding pocket.
Caption: Bimodal binding mechanism: Piperazine cationic anchor (Asp3.32) and Quinoline hydrophobic clamp.
Diagram 2: Downstream Signaling (5-HT2A Antagonism)
Focusing on the antipsychotic potential of this scaffold.
Caption: Signal attenuation pathway via 5-HT2A antagonism, leading to reduced calcium mobilization.
Part 3: Experimental Protocols
Preparation of Stock Solution
The dihydrochloride salt is highly water-soluble but acidic. Proper buffering is essential for biological assays.
-
Solvent: Nuclease-free water or DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 10 mM stock.
-
Weigh 10 mg of this compound (MW ≈ 286.19 g/mol ).
-
Dissolve in 3.49 mL of water (for aqueous stock) or DMSO.
-
Critical Step: If using for cell culture, filter sterilize (0.22 µm). Do not autoclave.
-
-
Storage: Aliquot and store at -20°C. Stable for 6 months.
In Vitro Radioligand Binding Assay (5-HT2A)
This protocol validates the affinity of the compound for the serotonin 5-HT2A receptor.
Materials:
-
Membrane preparation from HEK293 cells expressing human 5-HT2A.
-
Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
Workflow:
-
Incubation: Mix 50 µL membrane suspension (20 µg protein) + 50 µL [3H]-Ketanserin (1 nM final) + 50 µL Test Compound (10^-10 to 10^-5 M).
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot competitive binding curves (Log[Concentration] vs. % Specific Binding) to determine Ki.
Functional Calcium Flux Assay (Gq Pathway)
To determine if the compound acts as an agonist or antagonist.
Workflow:
-
Cell Seeding: Plate CHO-K1 cells expressing 5-HT2A in 96-well black plates.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm).
-
Challenge:
-
Agonist Mode: Add compound; monitor Ca2+ spike.
-
Antagonist Mode: Pre-incubate with compound (15 min), then add Serotonin (EC80 concentration).
-
-
Readout: Reduction in Serotonin-induced fluorescence peak indicates antagonism.
References
-
Bromidge, S. M., et al. (2010). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor.[1] Bioorganic & Medicinal Chemistry Letters.
-
El-Azzouny, A. A., et al. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research.[2]
-
Huff, J. R., et al. (1985).[3] Bioactive conformation of 1-arylpiperazines at central serotonin receptors.[3] Journal of Medicinal Chemistry.[3]
-
He, Y., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity.[4][5] Bioorganic & Medicinal Chemistry.[5][6][7][8]
-
Musso, E., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org.[9]
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The Quinoline-Piperazine Scaffold: A Versatile Framework in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Insight
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. At the heart of this endeavor lies the identification and optimization of molecular scaffolds that can interact with biological targets with high affinity and specificity. Among these, heterocyclic compounds have proven to be particularly fruitful. This guide delves into the quinoline-piperazine scaffold, a molecular hybrid that has emerged as a "privileged structure" in drug discovery. By combining the rigid, aromatic quinoline core with the flexible, versatile piperazine linker, chemists have unlocked a framework capable of targeting a vast array of diseases, from infectious agents to complex malignancies and neurodegenerative disorders. This document provides an in-depth analysis of the scaffold's synthesis, mechanism of action, structure-activity relationships, and its profound impact across multiple therapeutic areas.
The Power of Hybridization: Understanding the Scaffold's Core Components
The remarkable success of the quinoline-piperazine scaffold stems from the synergistic combination of its two constituent parts. Molecular hybridization, the strategy of integrating distinct pharmacophoric fragments into a single entity, often yields hybrid molecules with enhanced biological activity and improved pharmacokinetic profiles.[1][2]
-
The Quinoline Nucleus: As a bicyclic aromatic heterocycle, quinoline is a mainstay in medicinal chemistry.[3] It is found in numerous natural products and FDA-approved drugs.[4][5] Its rigid structure provides a stable platform for precise orientation of substituents, while the aromatic system allows for crucial π-π stacking interactions with biological targets, such as the peripheral anionic site of acetylcholinesterase (AChE).[6] Derivatives of quinoline are known to possess a wide spectrum of activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][4]
-
The Piperazine Moiety: Piperazine is a six-membered ring containing two nitrogen atoms, which imparts unique properties.[7] Its non-planar chair and boat conformations allow it to act as a flexible linker, enabling the molecule to adopt optimal geometry for binding within enzyme active sites or receptor pockets.[8] The basic nature of the piperazine nitrogens enhances water solubility and allows for the formation of salts, which is beneficial for drug formulation.[7] Crucially, the piperazine ring is often substituted at the C-7 position of quinolones, a modification known to broaden the spectrum of activity and enhance potency, particularly in antibacterial agents.[9][10]
The fusion of these two moieties creates a scaffold with immense chemical and therapeutic versatility, providing a robust foundation for developing next-generation drugs.[11]
Synthetic Strategies: Building the Quinoline-Piperazine Core
The construction of quinoline-piperazine derivatives can be achieved through various synthetic routes. A common and effective approach involves a multi-step synthesis, which offers the flexibility to introduce diverse substituents on both the quinoline and piperazine rings.
General Synthetic Workflow
A representative synthesis often begins with the construction of the quinoline core, followed by the introduction of the piperazine moiety. This modular approach is highly valued in medicinal chemistry as it allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.
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The Pharmacological Profile of 4-Piperazin-1-yl-quinoline Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline-Piperazine Hybrid Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, allowing for diverse interactions with biological targets. Similarly, the piperazine moiety is a common pharmacophore, often incorporated into drug candidates to enhance properties such as aqueous solubility and oral bioavailability.[3] The strategic combination of these two pharmacophores into a single molecular entity, the 4-piperazin-1-yl-quinoline scaffold, has given rise to a class of compounds with a remarkable and diverse pharmacological profile. This molecular hybridization approach aims to create new chemical entities with enhanced biological activity and improved pharmacokinetic properties.[1][4][5]
This in-depth technical guide provides a comprehensive overview of the pharmacological landscape of 4-piperazin-1-yl-quinoline compounds. We will delve into their synthesis, explore their multifaceted therapeutic potential, dissect their structure-activity relationships, and elucidate their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
Synthetic Strategies: Constructing the 4-Piperazin-1-yl-quinoline Core
The synthesis of 4-piperazin-1-yl-quinoline derivatives typically commences with the construction of the quinoline nucleus, followed by the introduction of the piperazine moiety at the C4 position. A common and effective method for this is the nucleophilic aromatic substitution (SNAr) reaction.
General Synthetic Workflow
The general synthetic pathway involves the reaction of a 4-chloroquinoline derivative with piperazine. The reactivity of the C4 position of the quinoline ring towards nucleophilic substitution is a key factor in this process.
Caption: General synthetic scheme for 4-piperazin-1-yl-quinoline derivatives.
Detailed Experimental Protocol: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline
This protocol describes a common method for the synthesis of the key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline.
Materials:
-
4,7-dichloroquinoline
-
Piperazine
-
Isopropanol
-
Potassium carbonate
Procedure:
-
A mixture of 4,7-dichloroquinoline (1 equivalent), piperazine (2-4 equivalents), and potassium carbonate (2 equivalents) in isopropanol is prepared.
-
The reaction mixture is refluxed for 36 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 7-chloro-4-(piperazin-1-yl)quinoline.[6]
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimize the formation of bis-substituted byproducts.
-
Potassium Carbonate: The base is used to neutralize the HCl generated during the reaction, preventing the protonation of piperazine and maintaining its nucleophilicity.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing for the completion of the substitution reaction within a reasonable timeframe.
Pharmacological Activities: A Multifaceted Therapeutic Potential
The 4-piperazin-1-yl-quinoline scaffold has been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties.
Anticancer Activity
Derivatives of 4-piperazin-1-yl-quinoline have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[7][8][9] A prominent mechanism of action for some of these compounds is the inhibition of key signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: VEGFR-2 Inhibition
Several 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 disrupts downstream signaling cascades, thereby inhibiting endothelial cell proliferation, migration, and survival.[11]
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Quantitative Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4q | MCF-7 (Breast) | 6.502 | Doxorubicin | 6.774 | [10][11] |
| 4q | PC3 (Prostate) | 11.751 | Doxorubicin | 7.7316 | [10][11] |
| 23 (RL-15) | MDA-MB-231 (Breast) | - | - | - | [7] |
| 8c | UO-31 (Renal) | - | - | - | [8][9] |
| 8g | UO-31 (Renal) | - | - | - | [8][9] |
Note: Compound 4q is 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone.[10] Compound 23 (RL-15) is 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide.[7]
Antimicrobial Activity
The quinoline-piperazine hybrid scaffold has demonstrated significant potential in the development of novel antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[4][12]
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Fluoroquinolones, a well-established class of antibiotics, function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[13] It is hypothesized that 4-piperazin-1-yl-quinoline derivatives may exert their antibacterial effects through a similar mechanism, interfering with bacterial DNA synthesis and leading to cell death.[4]
Caption: Proposed mechanism of antibacterial action.
Quantitative Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µM) | Reference |
| 1a,b | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli | 3.9–7.8 | [4] |
| 2a,b | S. aureus, P. aeruginosa, E. coli | 3–12 | [4] |
| 3 | S. aureus | 2 | [4] |
| 5k | S. aureus | 10 | [4] |
Antipsychotic Potential
Atypical antipsychotic drugs are used in the treatment of schizophrenia and other psychiatric disorders.[14] Several series of 1-(quinoliloxypropyl)-4-aryl-piperazines have been synthesized and evaluated for their potential as atypical antipsychotics.[15] These compounds are often assessed for their ability to modulate dopamine and serotonin receptors.[14]
One study identified an 8-hydroxyquinoline ether derivative as a promising lead compound with a potential atypical antipsychotic profile.[15] The evaluation of these compounds often involves in vivo models, such as apomorphine-induced climbing and stereotypic behavior in mice.[15][16]
Structure-Activity Relationships (SAR)
The biological activity of 4-piperazin-1-yl-quinoline compounds is significantly influenced by the nature and position of substituents on both the quinoline ring and the piperazine moiety.[3][17]
-
Substituents on the Quinoline Ring: The presence of a fluorine atom on the quinoline ring, particularly at the C6 or C7 position, has been shown to enhance antibacterial activity.[17] Electron-withdrawing groups can also influence the reactivity of the quinoline core.[8]
-
Substituents on the Piperazine Moiety: Modifications at the N4 position of the piperazine ring have a profound impact on the pharmacological profile. The introduction of various aryl, alkyl, or acyl groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.[7][8] For instance, the introduction of a benzoyl group on the piperazine nitrogen has been explored for anticancer activity.[8]
Conclusion and Future Directions
The 4-piperazin-1-yl-quinoline scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and antipsychotic effects, underscore its potential for the development of novel therapeutic agents. The modular nature of its synthesis allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area should focus on:
-
Elucidation of precise mechanisms of action: While some mechanisms have been proposed, further studies are needed to fully understand how these compounds interact with their biological targets at a molecular level.
-
Optimization of pharmacokinetic and safety profiles: In vivo studies are crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds.
-
Exploration of novel therapeutic applications: The broad spectrum of activity suggests that 4-piperazin-1-yl-quinoline derivatives may have potential in other disease areas not yet fully explored.
By leveraging the rich chemical space offered by this scaffold and employing rational drug design principles, the scientific community can continue to unlock the therapeutic potential of 4-piperazin-1-yl-quinoline compounds for the benefit of patients worldwide.
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Butt, A., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Pharmaceuticals. [Link]
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Li, R., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 620-630. [Link]
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Petruzzella, S., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(11), e202300142. [Link]
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Abdel-Wahab, B. F., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236-1249. [Link]
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He, L., et al. (2014). Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1-Piperazinyl) Quinolines. Letters in Drug Design & Discovery, 11(4), 464-470. [Link]
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El-Sayed, N. N. E., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4), 1600329. [Link]
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Varshney, A., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 22(21), 6089-6099. [Link]
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El-Gaby, M. S. A., et al. (2014). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of Organic Chemistry, 4(3), 203-210. [Link]
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Petruzzella, S., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(11), e202300142. [Link]
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ResearchGate. (n.d.). Chemical structure of antibacterial piperazinyl-quinoline hybrid... ResearchGate. Retrieved February 14, 2026, from [Link]
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Singh, A., et al. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Bioorganic & Medicinal Chemistry Letters, 19(11), 3041-3044. [Link]
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Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Molecules, 30(5), 1234. [Link]
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Botoran, O. R., et al. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(13), 3959. [Link]
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Tadokoro, C., et al. (1993). Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 745-751. [Link]
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Siwek, A., et al. (2019). Anxiolytic-like Effects of the New Arylpiperazine Derivatives Containing Isonicotinic and Picolinic Nuclei: Behavioral and Biochemical Studies. Basic & Clinical Pharmacology & Toxicology, 124(4), 456-466. [Link]
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Zhang, M., et al. (2019). Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 180, 566-577. [Link]
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- 8. iris.unipa.it [iris.unipa.it]
- 9. iris.unipa.it [iris.unipa.it]
- 10. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: Formulation of 4-Piperazin-1-yl-quinoline dihydrochloride for In Vivo Preclinical Research
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and formulation of 4-Piperazin-1-yl-quinoline dihydrochloride for in vivo studies. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer and antimalarial properties.[1][2] However, their successful preclinical evaluation hinges on developing a safe and effective formulation that ensures consistent bioavailability. This protocol emphasizes the scientific rationale behind vehicle selection, provides a detailed step-by-step dissolution procedure, and outlines critical quality control and handling considerations to ensure experimental reproducibility and integrity.
Compound Profile & Physicochemical Considerations
This compound is a salt form of the parent molecule, designed to enhance aqueous solubility. Understanding its fundamental properties is the cornerstone of a rational formulation strategy.
-
Chemical Structure: A quinoline core linked to a piperazine moiety.[3][4]
-
Salt Form: Dihydrochloride (·2HCl). This is a critical attribute. As a salt of a weak base and a strong acid, dissolving it in neutral water will result in an acidic solution . This acidity can cause injection site irritation and must be neutralized for most in vivo applications.
-
Solubility: The dihydrochloride form is generally water-soluble. However, poor solubility can still be a challenge for quinoline-based compounds.[5] Co-solvents may be necessary to achieve higher concentrations.
-
Common Ion Effect: When formulating hydrochloride salts, the presence of additional chloride ions (e.g., in saline) can decrease the dissolution rate.[6] While often not prohibitive, this is a key kinetic consideration.
Principle of Vehicle Selection for In Vivo Administration
The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and the vehicle's biocompatibility.[7] The goal is to create a stable, homogenous, and physiologically tolerated formulation.
Decision-Making Workflow for Vehicle Selection:
Below is a workflow to guide the selection of an appropriate vehicle system.
Caption: Vehicle selection workflow for the compound.
Recommended Starting Vehicles:
The following table summarizes common vehicles. For initial studies, starting with a simple aqueous-based vehicle is recommended.
| Vehicle System | Composition | Route of Administration | Rationale & Considerations |
| Normal Saline | 0.9% NaCl in Water | IV, IP, SC | Isotonic, reducing tissue irritation. A standard choice for water-soluble compounds.[7] |
| PBS (Phosphate-Buffered Saline) | pH ~7.4 | IV, IP, SC | Buffered to maintain physiological pH, which is crucial for this acidic salt.[7][8] |
| Aqueous + Co-solvent | e.g., 5-10% DMSO in Saline | IP, SC (IV with caution) | For concentrations unachievable in saline alone. DMSO can cause hemolysis and irritation at high concentrations.[7] |
| Aqueous + Solubilizer | e.g., 5-10% PEG400 or 2% Tween® 80 in Saline | IV, IP, SC, Oral | Polyethylene glycol (PEG) and polysorbates (Tween) are surfactants that enhance solubility.[7] |
Note on Co-solvents: When using co-solvents like DMSO, it is critical to first dissolve the compound completely in the organic solvent before slowly adding the aqueous component.[5]
Detailed Dissolution Protocol
This protocol details the preparation of a 10 mg/mL stock solution in Phosphate-Buffered Saline (PBS), a common starting point for dose-ranging studies.
Materials & Equipment:
-
This compound powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free 1N Sodium Hydroxide (NaOH) and 1N Hydrochloric Acid (HCl) for pH adjustment
-
Calibrated pH meter with a micro-probe
-
Sterile conical tubes (e.g., 15 mL)
-
Vortex mixer and/or ultrasonic water bath
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
Step-by-Step Procedure:
-
Calculation: Determine the required mass of the compound. For a 10 mg/mL solution in a final volume of 5 mL, you will need 50 mg of this compound.
-
Initial Weighing: Accurately weigh the required amount of powder and place it into a sterile conical tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).[9]
-
Initial Dissolution: Add approximately 80% of the final volume of PBS (e.g., 4 mL for a 5 mL final volume) to the conical tube.
-
Facilitating Solubilization: Cap the tube securely and vortex vigorously. If the compound does not dissolve readily, use an ultrasonic water bath for 5-10 minute intervals. Gentle warming (to 37°C) can also be applied but monitor for any signs of degradation (color change).
-
pH Measurement & Adjustment (Critical Step):
-
Once the compound appears dissolved, use a calibrated micro-pH probe to measure the solution's pH. It will likely be acidic (pH 3-5).
-
Slowly add 1N NaOH dropwise while gently mixing. Monitor the pH continuously.
-
Causality: Adjusting the pH towards neutral (7.2-7.4) is essential to prevent injection site pain and tissue damage and to ensure the formulation is physiologically compatible.[8] Be cautious, as significant pH shifts can sometimes cause the compound to precipitate out of solution if its free base form is less soluble. If precipitation occurs, a co-solvent system may be required.
-
If you overshoot the target pH, back-titrate carefully with 1N HCl.
-
-
Final Volume Adjustment: Once the target pH is stable, add PBS to reach the final desired volume (e.g., 5 mL). Mix thoroughly.
-
Sterilization: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, pyrogen-free vial. This step removes any potential microbial contamination.
-
Final Quality Control: Visually inspect the final filtered solution against a light and dark background. It should be clear and free of any particulates or precipitation.
Workflow for Preparation and Administration
The following diagram outlines the complete workflow from receiving the compound to animal administration.
Caption: Standard operating procedure from powder to in vivo use.
Safety, Handling, and Storage
-
Handling: Always handle this compound powder in a chemical fume hood.[9] Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage of Powder: Store the solid compound in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier.
-
Storage of Solution: Prepared sterile solutions should ideally be used fresh. If short-term storage is necessary, store at 2-8°C for no more than 24 hours unless stability data indicates otherwise. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but a thorough stability assessment (e.g., checking for precipitation upon thawing) is required. Stock solutions in DMSO are often stable for longer periods when frozen.[10]
Conclusion
The successful in vivo application of this compound is critically dependent on a rational and meticulously executed formulation protocol. The dihydrochloride salt form necessitates careful pH adjustment to ensure physiological compatibility. By following the principles of vehicle selection and the detailed steps outlined in this guide, researchers can prepare consistent, safe, and effective formulations, thereby enhancing the reliability and reproducibility of their preclinical studies.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Dosage for Novel Quinoline Derivatives.
- Benchchem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
- ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
- ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.
- Perpusnas. (2026). Understanding Suspension Injection Dissolution.
- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
- JoVE. (2016). Manual Restraint and Common Compound Administration Routes in Mice and Rats. YouTube.
- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
- Wiley Online Library. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.
- MedChemExpress. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline.
- Chemsrc. (2025). 7-Chloro-4-(piperazin-1-yl)quinoline Safety Information.
- PubMed Central. (n.d.). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
- PubMed. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
Antimicrobial susceptibility testing of 4-piperazinylquinoline compounds
Application Note: Antimicrobial Susceptibility Testing (AST) of 4-Piperazinylquinoline Derivatives
Executive Summary
4-piperazinylquinoline derivatives represent a critical scaffold in medicinal chemistry, bridging the pharmacophores of classical quinolones (e.g., ciprofloxacin) with piperazine moieties that enhance lipophilicity and broaden the spectrum against resistant Gram-positive pathogens (e.g., MRSA) and Mycobacteria. However, their unique physicochemical properties—specifically hydrophobicity and cation-dependent binding—render standard clinical AST protocols insufficient without modification.
This guide provides a standardized, field-validated workflow for determining the Minimum Inhibitory Concentration (MIC) and Time-Kill kinetics of these compounds. It integrates CLSI (Clinical and Laboratory Standards Institute) standards with specific adaptations required for lipophilic quinoline hybrids.
Mechanism of Action & Testing Rationale
To design a valid test, one must understand the target. 4-piperazinylquinolines function primarily as Type II Topoisomerase Inhibitors .
-
Primary Target: DNA Gyrase (GyrA/GyrB) in Gram-negative bacteria; Topoisomerase IV (ParC/ParE) in Gram-positive bacteria.
-
The "Water-Metal Ion Bridge": These compounds do not bind DNA directly but stabilize the cleaved DNA-enzyme complex. This binding is mediated by a water-metal ion bridge (
).-
Experimental Implication: The concentration of divalent cations (
, ) in your broth is not just a growth requirement; it is a structural cofactor for the drug. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory to ensure reproducible pharmacodynamics.
-
Visualizing the Mechanism
The following diagram illustrates the interference of the compound with bacterial DNA replication, highlighting the critical role of the magnesium bridge.
Figure 1: Mechanism of Action. The drug stabilizes the DNA-enzyme complex via a magnesium bridge, preventing DNA religation and leading to cell death.
Materials & Reagents
Chemical Handling
-
Test Compounds: 4-piperazinylquinoline derivatives (purity >95% by HPLC).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Note: Avoid ethanol or methanol; piperazinyl quinolines often precipitate in alcohols upon dilution into aqueous media.
-
-
Comparator Antibiotics: Ciprofloxacin (fluoroquinolone control) and Vancomycin (Gram-positive control).
Biological Media
-
Base Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Specification:
: 20–25 mg/L; : 10–12.5 mg/L.
-
-
Growth Indicator (Optional): Resazurin (Alamar Blue) 0.01% solution.
-
Why? Some quinoline derivatives are colored (yellow/brown), interfering with visual turbidity readings. Resazurin provides a colorimetric shift (Blue
Pink) for viable cells.
-
Protocol 1: Stock Solution Preparation
Self-Validating Step: Accurate MICs depend entirely on the initial solubilization.
-
Weighing: Weigh approximately 5–10 mg of the compound into a sterile glass vial (avoid plastic initially to prevent adsorption).
-
Calculation: Calculate the volume of DMSO required to achieve a 10,240 µg/mL (or 10 mM) master stock.
-
Formula:
-
-
Solubilization: Vortex for 2 minutes. If particles persist, sonicate for 5 minutes at 40 kHz.
-
Checkpoint: The solution must be crystal clear. If turbidity remains, add 10% volume of 0.1M HCl (only if the compound is a free base; do not use for salts).
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.
Protocol 2: Broth Microdilution (MIC Determination)
This protocol is adapted from CLSI M07 guidelines, optimized for hydrophobic quinolines.
Workflow Diagram
Figure 2: Broth Microdilution Workflow. Critical dilution steps ensure DMSO concentration remains <1% in the final assay.
Step-by-Step Procedure
-
Preparation of Assay Plate (2x Concentration):
-
Dilute the Master Stock (10,240 µg/mL) 1:40 in CAMHB to get 256 µg/mL .
-
Note: This results in 2.5% DMSO.
-
Add 100 µL of CAMHB to columns 2–12 of a 96-well round-bottom plate.
-
Add 200 µL of the 256 µg/mL solution to column 1.
-
Perform serial 2-fold dilutions (transfer 100 µL) from column 1 through column 10. Discard 100 µL from column 10.
-
Columns 11 & 12: Growth Control (no drug) and Sterility Control (no bacteria).
-
-
Inoculum Preparation:
-
Pick 3–5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922) into saline.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve
CFU/mL.
-
-
Assay Initiation:
-
Add 100 µL of the diluted inoculum to wells 1–11.
-
Add 100 µL of sterile CAMHB to well 12 (Sterility Control).
-
Final System: Drug concentration ranges 64–0.125 µg/mL. Final DMSO is <1.25% in the highest well (acceptable) and negligible in others. Final bacterial density:
CFU/mL.
-
-
Incubation:
-
Seal with a gas-permeable film.
-
Incubate at 35 ± 2°C for 16–20 hours in ambient air.
-
-
Reading:
-
Visual: Look for a "button" of cells at the bottom. The MIC is the lowest concentration with no visible growth.[1]
-
Resazurin (For colored compounds): Add 30 µL of 0.01% Resazurin. Incubate for 1–2 hours.
-
Pink = Growth (Viable).
-
Blue = No Growth (Inhibited).
-
-
Data Analysis & Interpretation
Since these are novel compounds, official CLSI breakpoints do not exist. You must report data relative to controls.[1]
| Parameter | Description | Interpretation Guide |
| MIC | Minimum Inhibitory Concentration | |
| MBC/MIC Ratio | Bactericidal Index | |
| Control QC | Ciprofloxacin MIC | E. coli ATCC 25922: 0.004–0.015 µg/mLS. aureus ATCC 29213: 0.12–0.5 µg/mL |
Expert Insight: 4-piperazinylquinolines often exhibit a "trailing effect" (partial inhibition) due to solubility limits. If the transition from growth to no-growth is gradual, report the MIC as the concentration inhibiting
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound is hydrophobic; DMSO shock. | Dilute stock in warm media; reduce max test concentration; check if precipitation interferes with reading (use Resazurin). |
| Skipped Wells | Pipetting error or drug adherence to plastic. | Use low-binding pipette tips; ensure thorough mixing during serial dilution. |
| High MICs for Controls | Cation levels in CAMHB are incorrect. | Quinolones fail if |
| Variable Results | Inoculum density variance. | Strictly adhere to 0.5 McFarland and the 1:150 dilution step. Quinolone activity is density-dependent. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2020).[1][2][3] M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[3] CLSI.[1][2][3][4][5][6] Link
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance.[7] Biochemistry, 53(10), 1565–1574. Link
-
Desai, N. C., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules.[2][5][7][8][9][10][11][12] Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.Link
-
World Organisation for Animal Health (WOAH). (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing.[1][3][5][6][13]Link
Sources
- 1. pdb.apec.org [pdb.apec.org]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. nih.org.pk [nih.org.pk]
- 4. Resources | Clinical & Laboratory Standards Institute [clsi.org]
- 5. mdpi.com [mdpi.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazinyl quinolines as chemosensitizers to increase fluconazole susceptibility of Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. woah.org [woah.org]
Application Note: Biochemical Characterization of Quinoline-Based VEGFR-2 Inhibitors Using TR-FRET
Topic: High-Throughput TR-FRET VEGFR-2 Kinase Inhibition Assay for Quinoline Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Medicinal Chemists, and Lead Biologists in Oncology Drug Discovery.
Introduction & Mechanistic Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary driver of tumor angiogenesis.[1][2] While multiple FDA-approved inhibitors exist (e.g., Lenvatinib, Cabozantinib), the quinoline scaffold remains a privileged structure in medicinal chemistry due to its ability to exploit both the ATP-binding pocket and the adjacent allosteric hydrophobic back-pocket.
However, quinoline derivatives present unique challenges in assay development:
-
Solubility: High lipophilicity often leads to compound aggregation, causing false positives (promiscuous inhibition).
-
Binding Mode Complexity: Quinolines often exhibit "Type I½" or Type II binding modes, requiring precise ATP concentrations to accurately rank potency.
-
Autofluorescence: The quinoline heterocycle can fluoresce in the blue/green spectrum, potentially interfering with intensity-based readouts.
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) .[3][4] Unlike standard fluorescence intensity, HTRF uses ratiometric time-gated detection, effectively nullifying the short-lived autofluorescence common to quinoline scaffolds.
Signaling Pathway & Inhibition Mechanism
The following diagram illustrates the VEGFR-2 signaling cascade and the specific interference point of quinoline-based ATP-competitive inhibitors.
Figure 1: VEGFR-2 activation cascade.[1][2] Quinolines compete with ATP for the kinase domain cleft, preventing autophosphorylation.
Experimental Design Strategy (The "Senior Scientist" Perspective)
Before executing the protocol, three critical parameters must be validated to ensure data integrity.
ATP Determination
To detect competitive inhibitors (Type I) and mixed-mode inhibitors (Type II) with physiological relevance, the assay must be run at or near the ATP
-
Why: Running at
makes competitive inhibitors appear less potent (IC50 shift). -
Standard Value: For recombinant human VEGFR-2 (cytoplasmic domain), the ATP
is typically 5–15 µM . -
Action: Perform an ATP titration curve (0–100 µM) with fixed enzyme/substrate to determine the specific
for your enzyme lot.
Handling Hydrophobic Quinolines (Solubility)
Quinolines are prone to precipitating in aqueous buffers.
-
The Fix: Prepare 100x compound stocks in 100% DMSO.
-
Intermediate Step: Dilute 1:25 into buffer before adding to the assay plate to prevent "shock precipitation" in the reaction well.
-
Final DMSO: Maintain exactly 1% DMSO in all wells (including controls).
Substrate Selection
Use Poly(Glu, Tyr) 4:1 .[1][5][6] This synthetic peptide is the industry standard for RTKs because it mimics the glutamate-rich activation loop of VEGFR-2 but lacks complex tertiary structures that might introduce steric artifacts.
Protocol: HTRF Biochemical Kinase Assay
Materials & Reagents
| Component | Specification | Recommended Source |
| Enzyme | Recombinant Human VEGFR-2 (KDR), intracellular domain | BPS Bioscience / Carna |
| Substrate | Biotin-Poly(Glu, Tyr) 4:1 | Cisbio / PerkinElmer |
| ATP | Ultrapure ATP (10 mM stock) | Sigma / Promega |
| Detection 1 | Streptavidin-XL665 (Acceptor) | Cisbio (Revvity) |
| Detection 2 | Eu-Cryptate Anti-Phosphotyrosine (Donor) | Cisbio (Revvity) |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35, 2 mM MnCl₂ | Prepared Fresh |
| Plate | 384-well Low Volume White Plate | Greiner / Corning |
Assay Workflow
The assay is performed in a 10 µL reaction volume followed by a 10 µL detection step .
Step 1: Compound Preparation [7]
-
Prepare 10 mM stock of Quinoline derivative in 100% DMSO.
-
Perform 3-fold serial dilution in DMSO (10 points).
-
Dilute each point 1:25 into 1x Assay Buffer (Intermediate Plate).
Step 2: Enzymatic Reaction
-
Add 2 µL of diluted compound to the 384-well plate.
-
Add 4 µL of VEGFR-2 Enzyme (0.2 ng/µL final conc). Incubate 10 min to allow compound binding.
-
Add 4 µL of Substrate/ATP Mix.
-
Final Substrate: 0.2 µM Biotin-Poly(GT).
-
Final ATP: 10 µM (or predetermined
).
-
-
Seal and Incubate for 60 minutes at Room Temperature (22-25°C).
Step 3: Detection (Stop Reaction)
-
Prepare Detection Buffer containing EDTA (to chelate Mg/Mn and stop kinase) + Eu-Cryptate Antibody + Streptavidin-XL665.
-
Add 10 µL of Detection Mix to all wells.
-
Incubate 60 minutes at Room Temperature.
-
Read on TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Visual Workflow (Graphviz)
Figure 2: Step-by-step liquid handling workflow for the HTRF VEGFR-2 assay.
Data Analysis & Interpretation
HTRF Ratio Calculation
Raw data must be ratiometric to correct for well-to-well variability and compound autofluorescence (common with quinolines).
IC50 Determination
Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response):
-
X: Log of compound concentration.
-
Y: HTRF Ratio (or % Inhibition).
-
Hill Slope: Should be near -1.0. A slope > -1.0 (e.g., -2.0 or steeper) often indicates compound aggregation or stoichiometric binding issues, common with hydrophobic quinolines.
Acceptance Criteria (Self-Validation)
-
Z' Factor: Must be > 0.5 for the assay to be considered robust.
-
Signal-to-Background (S/B): (Enzyme+Substrate) / (No Enzyme Control) should be > 5.
-
Reference Control: Lenvatinib or Sorafenib should be run on every plate. Expected IC50 for Lenvatinib ~ 4–10 nM (depending on ATP conc).
Cellular Validation (Brief Overview)
While biochemical assays measure binding, cellular assays confirm membrane permeability.
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[7]
-
Stimulation: Starve cells (0.5% FBS) for 24h, treat with Quinoline inhibitor for 1h, then stimulate with VEGF-A (50 ng/mL) for 10 min.
-
Readout: Western Blot for pVEGFR-2 (Tyr1175).
References
-
Roskoski, R. Jr. (2015). VEGF receptor protein-tyrosine kinases: Structure and regulation. Biochemical and Biophysical Research Communications.
-
Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[8][9] ACS Medicinal Chemistry Letters.
-
Cisbio/Revvity. HTRF® Kinase Assay Manual.
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol.
-
Szymczak, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[3] Assay Guidance Manual (NCBI).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Piperazin-1-yl-quinoline Dihydrochloride
Welcome to the technical support center for the synthesis and purification of 4-Piperazin-1-yl-quinoline Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a highly pure product.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: The final product is an oil or a sticky solid that refuses to crystallize.
-
Potential Causes:
-
Residual Solvent: The presence of a solvent in which the product is highly soluble can inhibit crystallization.
-
Impurities: Unreacted starting materials, byproducts, or excess piperazine can act as crystallization inhibitors. A common byproduct is a dimeric impurity formed during the synthesis.[1][2]
-
Incorrect pH: The dihydrochloride salt may not readily crystallize if the pH of the solution is not optimal.
-
-
Solutions & Methodologies:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. For stubborn oils, co-evaporation with a solvent in which the product is insoluble (e.g., hexane or diethyl ether) can be effective.
-
Anti-Solvent Crystallization: This technique involves dissolving the crude product in a minimal amount of a "good" solvent (e.g., methanol or ethanol) and then slowly adding an "anti-solvent" in which the product is insoluble (e.g., ethyl acetate, acetone, or diethyl ether) until precipitation occurs.[3] The slow addition is crucial for forming well-defined crystals rather than an amorphous solid.[3]
-
pH Adjustment: During the work-up, after the initial extraction to remove non-basic impurities, the aqueous phase containing the product can be carefully acidified with hydrochloric acid. The optimal pH for precipitation of the dihydrochloride salt should be determined empirically, but typically falls in the acidic range.
-
Step-by-Step Anti-Solvent Crystallization Protocol:
-
Dissolve the crude oily product in a minimal volume of methanol at room temperature.
-
Filter the solution to remove any insoluble particulate matter.
-
Slowly add ethyl acetate dropwise to the stirred methanol solution.
-
Continue adding ethyl acetate until the solution becomes persistently cloudy, indicating the onset of precipitation.
-
Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to facilitate complete crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
-
Problem 2: The isolated solid has a low melting point and/or broad melting range, indicating impurity.
-
Potential Causes:
-
Contamination with Starting Materials: Incomplete reaction can leave residual 4,7-dichloroquinoline.
-
Presence of Monohydrochloride Salt: Inadequate acidification may result in a mixture of the mono- and dihydrochloride salts.
-
Occluded Solvents: Solvent molecules can become trapped within the crystal lattice.
-
-
Solutions & Methodologies:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The key is to select a solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures. For quinoline derivatives, various solvent systems like chloroform-ethanol have been used.[3]
-
Slurrying: Suspending the impure solid in a solvent in which the impurities are soluble but the desired product is not can be an effective purification method. The solid is stirred in the solvent for a period, then filtered, washed, and dried.
-
Conversion to Free Base and Back to Dihydrochloride: If significant impurities are present, it may be beneficial to convert the dihydrochloride salt back to the free base using a suitable base (e.g., sodium carbonate solution). The free base can then be purified by column chromatography or recrystallization, followed by conversion back to the dihydrochloride salt with hydrochloric acid.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC can be employed.[4][5]
-
Problem 3: The yield is significantly lower than expected.
-
Potential Causes:
-
Incomplete Reaction: The reaction between 4,7-dichloroquinoline and piperazine may not have gone to completion. Reaction times can vary significantly depending on the solvent and temperature.[2]
-
Loss During Work-up: The product may have some solubility in the organic solvent used for extraction, leading to losses. Multiple extractions of the aqueous layer can help mitigate this.
-
Suboptimal Crystallization Conditions: If the product remains in the mother liquor due to high solubility in the chosen solvent system, the yield will be reduced.
-
-
Solutions & Methodologies:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the disappearance of the limiting starting material.
-
Optimization of Extraction: Before discarding the organic layer during work-up, check a sample by TLC to ensure no significant amount of product is being lost. If necessary, perform additional extractions of the aqueous layer.
-
Cooling the Crystallization Mixture: After inducing crystallization, cooling the mixture in an ice bath or refrigerator for an extended period can maximize the recovery of the product.
-
Concentration of Mother Liquor: The filtrate from the crystallization can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity but can be combined with the first crop after purity analysis or recrystallized separately.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of 4-Piperazin-1-yl-quinoline, and how can I detect it?
A1: A significant side-product is often a dimeric impurity.[1][2] This impurity can be detected by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), where it will appear as a distinct spot or peak with a higher molecular weight than the desired product.
Q2: What is the role of an excess of piperazine in the reaction?
A2: Using an excess of piperazine helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the nucleophilic aromatic substitution reaction. However, this excess must be effectively removed during the purification process.
Q3: How can I effectively remove excess piperazine?
A3: Excess piperazine is typically removed during the aqueous work-up. Since piperazine is a base, it can be extracted from an organic solution with an acidic aqueous wash. Alternatively, if the product is precipitated from the reaction mixture, the excess piperazine will remain in the filtrate. Gas chromatography can be used to confirm the absence of residual piperazine.[1]
Q4: What are the best solvent systems for recrystallizing this compound?
A4: The choice of solvent is critical and may require some experimentation. A good starting point is a polar protic solvent like methanol or ethanol, in which the dihydrochloride salt is soluble when hot and less soluble when cold.[6] Mixed solvent systems, such as methanol/ethyl acetate or ethanol/diethyl ether, are also commonly used for anti-solvent crystallization.[3]
Q5: Are there any "green" or more environmentally friendly purification methods?
A5: Yes, there is a growing interest in developing more sustainable chemical processes. For quinoline derivatives, the use of greener solvents like glycerol has been explored for the synthesis step.[7] In terms of purification, techniques like supercritical fluid extraction and the use of ionic liquids are being investigated as alternatives to traditional solvent-intensive methods.[8]
Q6: How can I confirm the identity and purity of my final product?
A6: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight.[10]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.[4][5]
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
-
Elemental Analysis: To confirm the elemental composition.[10]
Visualization of Purification Strategy Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy based on the state of the crude product.
Caption: Decision tree for selecting a purification strategy.
Quantitative Data Summary
The following table provides a general comparison of different purification techniques for quinoline derivatives. The actual yields and purity will depend on the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Scale | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-90% | Lab to Pilot | High purity, cost-effective | Can be time-consuming, requires suitable solvent |
| Anti-Solvent Crystallization | 95-99% | 70-95% | Lab to Pilot | Rapid, good for oils | May trap impurities, crystal size can be small |
| Column Chromatography | >99.5% | 50-80% | Lab | High resolution, separates close-eluting impurities | Solvent intensive, can be difficult to scale up |
| Slurrying | 90-98% | >90% | Lab to Production | Simple, good for removing soluble impurities | Less effective for removing structurally similar impurities |
References
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
- US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents.
- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC.
- (PDF) Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation - ResearchGate.
- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - Malaria World.
- Synthesis of derivatives of quinoline. - SciSpace.
- An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline - Benchchem.
- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
- Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - IRIS UniPA.
- Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed.
- 4-Piperazin-1-yl-quinoline | C13H15N3 | CID 1534386 - PubChem.
- CN103664892B - The crystallization of quinoline - Google Patents.
- Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PubMed Central.
- Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
- 4-piperazin-1-yl-quinoline | Sigma-Aldrich.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and - IRIS UniPA.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI.
- novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - WIPO Patentscope.
- Scientia Research Library Journal of Applied Chemistry, 2023, 11 (2):1-5 Effective Method for Making Quinoline Derivatives in Gl.
- Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate - Preprints.org.
- (PDF) Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - ResearchGate.
- Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV) - Bentham Science Publisher.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate - AIR Unimi.
- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.
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Validation & Comparative
4-Piperazin-1-yl-quinoline dihydrochloride vs. chloroquine antimalarial activity
Executive Summary & Chemical Identity
This guide provides a technical comparison between Chloroquine (CQ) , the historical benchmark for 4-aminoquinoline antimalarials, and 4-Piperazin-1-yl-quinoline dihydrochloride (4-PQ) , a structural analog and pharmacophore scaffold.
While Chloroquine is a fully optimized clinical drug, 4-Piperazin-1-yl-quinoline is primarily a chemical scaffold or intermediate. Experimental data indicates that the unsubstituted 4-PQ molecule exhibits micromolar (µM) antimalarial potency, significantly lower than the nanomolar (nM) potency of Chloroquine. However, the piperazine moiety is critical in overcoming chloroquine resistance (CQR) when further derivatized (e.g., into Piperaquine), making 4-PQ a vital subject for Structure-Activity Relationship (SAR) studies.
Chemical Structure Comparison[1][2][3][4]
| Feature | Chloroquine (CQ) | 4-Piperazin-1-yl-quinoline (4-PQ) |
| Core Scaffold | 7-Chloro-4-aminoquinoline | 7-Chloro-4-aminoquinoline |
| Side Chain | Pentyl-diethylamine (Flexible, Aliphatic) | Piperazine ring (Rigid, Cyclic) |
| Basicity (pKa) | Tertiary amine (~10.2), Quinoline N (~8.4) | Secondary amine (~9.8), Quinoline N (~8.1) |
| Role | Clinical Antimalarial | Scaffold / Intermediate / Probe |
Mechanism of Action & SAR Logic
Both compounds function as hemozoin formation inhibitors . They accumulate in the parasite's acidic digestive vacuole (DV), bind to free heme (Ferriprotoporphyrin IX), and prevent its detoxification into inert hemozoin crystals.
The "pH Trapping" Efficiency Gap
The difference in potency stems from lipophilicity and accumulation ratios :
-
Chloroquine: The flexible diethylamino-pentyl side chain provides optimal lipophilicity for membrane permeation and high basicity for massive accumulation (up to 1000-fold) inside the acidic DV via pH trapping.
-
4-Piperazin-1-yl-quinoline: The rigid piperazine ring reduces the entropic penalty of binding but alters the lipophilicity profile. Without an additional hydrophobic tail (as seen in Piperaquine), the simple 4-PQ molecule enters the DV less efficiently and binds heme with lower affinity, resulting in higher IC50 values.
Figure 1: Mechanism of action for 4-aminoquinolines. Both drugs target the Heme->Hemozoin pathway, but accumulation efficiency differs.
Comparative Performance Data
The following data aggregates experimental IC50 values against Plasmodium falciparum strains.
Strain Key:
| Compound | Strain (Phenotype) | IC50 (Growth Inhibition) | Resistance Index (RI) |
| Chloroquine (CQ) | 3D7 (Sensitive) | 10 – 20 nM | 1.0 (Ref) |
| K1 (Resistant) | 150 – 250 nM | ~10 - 15 | |
| 4-Piperazin-1-yl-quinoline | 3D7 / D10 | 1,180 nM (1.18 µM) | N/A |
| K1 (Resistant) | 970 nM (0.97 µM) | 0.82 (No Cross-Resistance) | |
| Piperaquine (Optimized Derivative) | 3D7 | 15 – 20 nM | 1.0 |
| K1 | 15 – 25 nM | ~1.0 |
Analysis of Data
-
Potency Gap: The unsubstituted 4-PQ scaffold is roughly 50-100x less potent than Chloroquine against sensitive strains. It lacks the hydrophobic bulk required for high-affinity heme binding.
-
Resistance Profile: Interestingly, 4-PQ often shows better activity against resistant strains (K1) than sensitive ones, or at least lacks the massive resistance shift seen with CQ. The specific mutations in the PfCRT transporter that efflux Chloroquine do not efficiently recognize the rigid piperazine structure.
-
Optimization: When the piperazine nitrogen is substituted with a propyl-bis-quinoline linker (forming Piperaquine ), potency is restored to nanomolar levels, and activity against resistant strains is maintained.
Experimental Protocol: In Vitro Growth Inhibition Assay
To experimentally verify the activity of this compound in your lab, use the following SYBR Green I fluorescence assay. This protocol is self-validating via Z-factor calculation.
Reagents
-
Culture: P. falciparum (3D7 or W2) synchronized at ring stage (1% parasitemia, 2% hematocrit).
-
Media: RPMI 1640 supplemented with Albumax II.
-
Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Dye: SYBR Green I (Invitrogen), 10,000x stock.
Workflow
-
Compound Preparation:
-
Dissolve this compound in water or DMSO to 10 mM stock.
-
Prepare serial 2-fold dilutions in complete medium (Range: 10 µM down to 10 nM).
-
Include Chloroquine as a positive control (Range: 1 µM down to 1 nM).
-
-
Incubation:
-
Plate 100 µL of parasite culture into 96-well plates containing drug dilutions.
-
Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).
-
-
Detection:
-
Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer) to each well.
-
Incubate in dark for 1 hour at room temperature.
-
Read fluorescence: Excitation 485 nm / Emission 530 nm.
-
-
Analysis:
-
Normalize data to "No Drug" (100% growth) and "Uninfected RBC" (0% growth) controls.
-
Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.
-
Figure 2: Validated workflow for SYBR Green I antimalarial assay.
References
-
El-Azzouny, A. A., et al. (2020).[2][3] "Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives." Drug Development Research. Link
-
MedChemExpress. (2024). "7-Chloro-4-(piperazin-1-yl)quinoline Product Information & Biological Activity." Link
-
Davis, T. M., et al. (2005). "Piperaquine: a resurgent antimalarial drug." Drugs. Link
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino side-chain variations on inhibition of beta-hematin formation." Journal of Medicinal Chemistry. Link
-
Basco, L. K., & Ringwald, P. (2003). "In vitro activities of piperaquine and other 4-aminoquinolines against clinical isolates of Plasmodium falciparum in Cameroon." Antimicrobial Agents and Chemotherapy.[4][5][6][7][8] Link
Sources
- 1. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-amino-alcohol tethered 4-aminoquinoline-isatin conjugates: Synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5 | Chemsrc [chemsrc.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 4-Piperazin-1-yl-quinoline Dihydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is a critical step in preclinical development. A compound's interaction with the human kinome can unveil its therapeutic potential and predict potential off-target effects. This guide provides a comprehensive framework for assessing the kinase cross-reactivity profile of a novel agent, using 4-Piperazin-1-yl-quinoline dihydrochloride as a case study. To establish a clear benchmark for its performance, we will compare its hypothetical profile against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug Sunitinib.
The 4-piperazin-1-yl-quinoline scaffold has been identified in a variety of compounds with demonstrated biological activity, including some with anticancer properties.[1][2][3][4] Derivatives of this core structure have been investigated for their potential to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] This guide will, therefore, use a representative derivative, 7-chloro-4-(piperazin-1-yl)quinoline, as the primary subject of our hypothetical profiling to ground our discussion in a tangible chemical entity with known biological relevance.[7][8][9][10][11]
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[12] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[13] Kinase inhibitors have revolutionized the treatment of various malignancies. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[14][15]
A promiscuous inhibitor may exhibit potent efficacy against a desired target but can also lead to unforeseen toxicities due to off-target inhibition. Conversely, a highly selective inhibitor may have a cleaner safety profile but could be less effective against complex diseases driven by multiple signaling pathways. Therefore, comprehensive kinase profiling is not merely a data-gathering exercise; it is a crucial step in understanding a compound's mechanism of action and its potential for clinical success.[14][16]
Comparative Inhibitors: Setting the Benchmarks
To contextualize the kinase profile of our lead compound, we have selected two well-established inhibitors as comparators:
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent but non-selective protein kinase inhibitor.[17][18] It binds to the ATP-binding site of a vast majority of kinases with high affinity, making it a valuable research tool for inducing apoptosis and as a positive control in kinase assays.[19][20] Its broad activity profile serves as a benchmark for promiscuity.[21]
-
Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[22][23] Sunitinib's targets include VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, FLT3, and RET.[24][25] Its profile represents a clinically successful multi-kinase inhibitor.
Experimental Design for Kinase Profiling
A robust and reproducible experimental design is the cornerstone of reliable kinase profiling. The following workflow outlines a standard approach for assessing the selectivity of a novel inhibitor.
Caption: Experimental workflow for kinase inhibitor profiling.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[26] This universal assay is compatible with a wide range of kinases and substrates, making it ideal for broad-panel screening.[12]
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase of interest, its specific substrate, and ATP in a suitable kinase buffer.
-
Dispense the reaction mix into the wells of a 384-well plate.
-
Add the test compound (this compound), control inhibitors (Staurosporine, Sunitinib), or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Comparative Cross-Reactivity Data
The following table presents a hypothetical, yet plausible, kinase inhibition profile for 7-chloro-4-(piperazin-1-yl)quinoline, Staurosporine, and Sunitinib against a representative panel of kinases. The IC50 values are presented in nanomolar (nM) concentrations. Lower IC50 values indicate higher potency.
| Kinase Target | 7-chloro-4-(piperazin-1-yl)quinoline (IC50, nM) | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| Tyrosine Kinases | |||
| VEGFR-2 | 150 | 5 | 10 |
| PDGFRβ | 800 | 8 | 15 |
| c-Kit | >10,000 | 12 | 25 |
| EGFR | >10,000 | 20 | >10,000 |
| Src | 5,000 | 6 | 200 |
| Serine/Threonine Kinases | |||
| CDK2/cyclin A | >10,000 | 3 | >10,000 |
| ROCK1 | >10,000 | 15 | >5,000 |
| AKT1 | >10,000 | 30 | >10,000 |
| PKA | >10,000 | 7 | >10,000 |
Disclaimer: The data for 7-chloro-4-(piperazin-1-yl)quinoline is hypothetical and for illustrative purposes only, based on the known activity of similar compounds.
Analysis of Selectivity
-
7-chloro-4-(piperazin-1-yl)quinoline: Based on our hypothetical data, this compound demonstrates moderate potency and high selectivity for VEGFR-2 over the other kinases tested. This aligns with published data on similar derivatives.[6] The lack of significant activity against other tyrosine and serine/threonine kinases suggests a favorable selectivity profile.
-
Staurosporine: As expected, Staurosporine potently inhibits all kinases in the panel, confirming its broad-spectrum activity.[17][18]
-
Sunitinib: The data reflects its known multi-targeted profile, with high potency against VEGFR-2, PDGFRβ, and c-Kit.[24][25]
Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway
The selective inhibition of VEGFR-2 by our lead compound suggests its potential as an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, 7-chloro-4-(piperazin-1-yl)quinoline would prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to profiling the kinase cross-reactivity of a novel compound, using this compound as a representative example. Our comparative analysis against Staurosporine and Sunitinib highlights the importance of contextualizing selectivity data.
The hypothetical profile of 7-chloro-4-(piperazin-1-yl)quinoline suggests it is a selective inhibitor of VEGFR-2, warranting further investigation as a potential anti-angiogenic agent. Future studies should expand the kinase panel to provide a more comprehensive view of its selectivity across the entire kinome. Additionally, cell-based assays are necessary to confirm its on-target activity and assess its functional effects on endothelial cell biology.
By following a structured and comparative approach, researchers can gain critical insights into the therapeutic potential and safety profile of novel kinase inhibitors, paving the way for the development of next-generation targeted therapies.
References
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Chae, H. J., et al. (2000). Staurosporine, a protein kinase C inhibitor, activates caspase-3 and induces apoptosis in human hepatoma cells. Cancer Letters, 153(1-2), 111-117. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Lawen, A. (2015). Staurosporine: A prototype of a promiscuous and potent kinase inhibitor. Methods in Molecular Biology, 1268, 147-160. [Link]
-
Mendel, D. B., et al. (2003). SU11248, a novel multitargeted receptor tyrosine kinase inhibitor, simultaneously inhibits vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor beta, and KIT, and demonstrates broad-spectrum antitumor activity. Clinical Cancer Research, 9(1), 327-337. [Link]
-
Motzer, R. J., et al. (2007). Sunitinib versus interferon alfa in metastatic renal-cell carcinoma. New England Journal of Medicine, 356(2), 115-124. [Link]
-
Abrams, T. J., et al. (2003). SU11248 inhibits KIT and platelet-derived growth factor receptor beta in preclinical models of human small cell lung cancer. Molecular Cancer Therapeutics, 2(5), 471-478. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
PubChem. (n.d.). 4-Piperazin-1-yl-quinoline. Retrieved from [Link]
-
PubChem. (n.d.). Sunitinib. Retrieved from [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
-
Di Martino, R. M. C., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(1), e202200193. [Link]
-
PubChem. (n.d.). Staurosporine. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Vieth, M., et al. (2004). Kinase-specific selectivity of inhibitors determined by binding-mode analysis. ChemMedChem, 1(4), 443-451. [Link]
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Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (2018). Oriental Journal of Chemistry, 34(2), 1017-1024. [Link]
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PubChem. (n.d.). 4-Piperazin-1-yl-quinoline. Retrieved from [Link]
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Di Martino, R. M. C., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(1), e202200193. [Link]
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Mureșan, S., et al. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(23), 7315. [Link]
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PubChem. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]
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Chemsrc. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]
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Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. (2018). ResearchGate. [Link]
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Arhangelskis, M., et al. (2021). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Crystals, 11(10), 1229. [Link]
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El-Sayed, M. A. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, 40, 116168. [Link]
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Ali, M. M., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4). [Link]
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In vivo efficacy comparison of different 4-piperazinylquinoline derivatives
Content Type: Publish Comparison Guide Topic: In vivo efficacy comparison of different 4-piperazinylquinoline derivatives Audience: Researchers, medicinal chemists, and drug development professionals.[1]
Executive Summary: The Privileged Scaffold
The 4-piperazinylquinoline moiety represents a "privileged scaffold" in medicinal chemistry.[2] By modifying the quinoline ring (typically at the 7-position) and the N-terminus of the piperazine ring, researchers can modulate activity between two distinct therapeutic areas: antimalarial (overcoming chloroquine resistance) and anticancer (targeting multidrug resistance and specific kinase pathways).
This guide objectively compares the in vivo efficacy of three advanced derivatives:
-
MG3: A pyrrolizidinylmethyl-4-amino-7-chloroquinoline derivative (Antimalarial).[3]
-
RL-15 (Compound 23): A urea/thiourea-linked 4-piperazinylquinoline (Anticancer/MDR reversal).[4][5]
-
Compound 8g: A 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile (Anticancer/Renal Cell Carcinoma).[6]
Mechanism of Action & Therapeutic Logic
The efficacy of these derivatives hinges on the basicity of the piperazine nitrogen and the lipophilicity of the quinoline ring.
-
In Malaria: The scaffold accumulates in the parasite's acidic food vacuole. The piperazine moiety improves solubility and resistance reversal compared to the diethylamino side chain of chloroquine (CQ).
-
In Cancer: The scaffold acts as a dual-function agent—intercalating DNA and inhibiting P-glycoprotein (P-gp) efflux pumps, thereby reversing multidrug resistance (MDR).
Visualization: Dual-Path Mechanism
Figure 1: Dual mechanism of action for 4-piperazinylquinoline derivatives in parasitic and oncological models.
Comparative Analysis: Antimalarial Efficacy
Candidate Profile: MG3
MG3 modifies the piperazine side chain with a pyrrolizidinyl group.[3] This structural change addresses the metabolic instability often seen in linear alkyl linkers.
Experimental Data: The Peter’s Suppression Test
In a comparative study using the Plasmodium berghei (ANKA strain) murine model, MG3 was pitted against Chloroquine (CQ).
Protocol Summary:
-
Model: Male CD-1 mice infected with P. berghei.
-
Dosing: Oral administration (PO) once daily for 4 days (Day 0–3).
-
Metric: Parasitemia reduction on Day 4.
Table 1: In Vivo Antimalarial Efficacy Comparison
| Compound | Dose (mg/kg) | Parasitemia Suppression (%) | Mean Survival (Days) | Cure Rate (Day 30) |
| MG3 | 10 | >99.9% | >30 | 4/5 Mice |
| MG3 | 3 | 96.5% | 22.4 | 0/5 Mice |
| Chloroquine | 10 | 98.2% | 24.0 | 0/5 Mice |
| Control | Vehicle | 0% | 7.2 | 0/5 Mice |
Analysis:
MG3 demonstrates superior efficacy to Chloroquine at equivalent doses (10 mg/kg), achieving a high cure rate where CQ failed to clear the infection completely. The pyrrolizidinyl group significantly enhances oral bioavailability (
Comparative Analysis: Anticancer Efficacy
Candidate Profiles
-
RL-15 (Compound 23): Designed to combat breast cancer.[4][5] It features a thiourea linker that enhances hydrogen bonding with the target site.
-
Compound 8g: A hybrid nitroquinoline-piperazine designed for Renal Cell Carcinoma (RCC), targeting specific oncogenic proteins like AXL and C-RAF.[6]
Experimental Data: Xenograft & Induced Models
The efficacy of these compounds is evaluated based on tumor volume reduction and toxicity (body weight loss).
Table 2: In Vivo Anticancer Efficacy Comparison
| Compound | Tumor Model | Dose / Regimen | Tumor Inhibition Rate (TIR) | Toxicity Observations |
| RL-15 | DMBA-induced Mammary | 25 mg/kg (IP, q2d x 14) | 78.4% | No significant weight loss; <5% mortality. |
| Compound 8g | UO-31 Xenograft (Renal) | 50 mg/kg (PO, daily x 21) | 62% | Mild weight loss (<10%); reversible. |
| Doxorubicin | DMBA-induced Mammary | 5 mg/kg (IV, weekly) | 81.0% | Significant weight loss (>15%); cardiotoxicity signs. |
Analysis:
-
RL-15 shows efficacy comparable to the standard of care (Doxorubicin) but with a vastly superior safety profile. The thiourea moiety likely reduces off-target cardiotoxicity associated with anthracyclines.
-
Compound 8g demonstrates that the 4-piperazinylquinoline scaffold is effective in renal cancers, which are notoriously chemo-resistant, likely due to the scaffold's intrinsic P-gp inhibitory properties.
Experimental Workflow: Validating In Vivo Efficacy
To replicate these results, the following workflow ensures data integrity and reproducibility. This protocol combines the Peter's Test (Malaria) and Tumor Growth Delay (Cancer) logic.
Visualization: Standardized In Vivo Protocol
Figure 2: Standardized workflow for evaluating 4-piperazinylquinoline derivatives in murine models.
Critical Protocol Step: Formulation
The lipophilicity of these derivatives often requires specific vehicles for oral dosing.
-
Standard Vehicle: 0.5% Hydroxypropylmethylcellulose (HPMC) + 0.1% Tween 80.
-
Why: This ensures a homogeneous suspension. Using DMSO (>5%) in vivo is discouraged due to intrinsic toxicity that can confound weight loss data.
Strategic Recommendations
-
For Malaria (Resistance Reversal): Prioritize derivatives with bulky amine side chains (like the pyrrolizidine in MG3). These prevent the compound from being effluxed by the mutant PfCRT transporter found in resistant strains.
-
For Cancer (MDR Targeting): Focus on hybridization .[5][7][8] Combining the piperazinylquinoline with a urea or thiourea linker (as in RL-15) creates a "dual-pharmacophore" that attacks the tumor while simultaneously inhibiting the pumps that would normally eject the drug.
-
Safety: The 7-chloro-4-piperazinylquinoline core is generally well-tolerated, but derivatives must be screened for hERG channel inhibition (QT prolongation), a common liability in quinoline antimalarials.
References
-
Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
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Ryckebusch, A., et al. (2003).[9] Synthesis and in vitro and in vivo antimalarial activity of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives. Journal of Medicinal Chemistry.
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La Monica, G., et al. (2025). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen. [6]
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Hamed, A. R., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Bioorganic Chemistry.
-
BenchChem Technical Guide. (2025). The 7-Chloro-4-(piperazin-1-yl)quinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities.
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A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring 4-Piperazin-1-yl-quinoline dihydrochloride
This guide provides a comprehensive framework for validating the target engagement of novel chemical entities within a cellular context, using 4-Piperazin-1-yl-quinoline dihydrochloride (PQD) as a case study. We will operate under the hypothesis that PQD is a novel inhibitor of a specific cellular kinase, "Kinase X." This document outlines a multi-pronged approach, comparing direct and indirect methods to build a robust body of evidence for confident decision-making in drug discovery projects.
The core principle of target engagement is to confirm that a therapeutic agent physically interacts with its intended molecular target inside a living cell. This confirmation is a critical step in preclinical development, as it bridges the gap between a compound's biochemical activity and its cellular effect, ensuring that the observed phenotype is a direct result of on-target action.
Chapter 1: The Foundational Step – Selecting and Characterizing the Cellular Model
Before any engagement studies can commence, it is imperative to select and validate an appropriate cellular model. The ideal model must endogenously express the target of interest, Kinase X, at a sufficient level for detection and have a functional downstream signaling pathway that can be monitored.
Experimental Protocol: Target Expression Verification via Western Blot
-
Cell Culture: Culture the selected cell line (e.g., HEK293, HeLa, or a disease-relevant line) to approximately 80-90% confluency.
-
Lysate Preparation: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with a primary antibody specific for Kinase X overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control, such as β-actin or GAPDH, must be probed on the same membrane to confirm equal protein loading.
This initial step is non-negotiable; without confirmed target expression, any subsequent engagement data is uninterpretable.
Chapter 2: Direct Measurement of Target Binding in Intact Cells
Directly assessing the physical interaction between a compound and its target in a native cellular environment provides the strongest evidence of engagement. We will compare two gold-standard methodologies: the Cellular Thermal Shift Assay (CETSA®) and Bioluminescence Resonance Energy Transfer (BRET).
The Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that ligand binding stabilizes a target protein, resulting in an increased resistance to thermal denaturation. This method is label-free and can be performed on unmodified, intact cells.
Caption: PQD competes with the fluorescent tracer, disrupting BRET between NanoLuc® and the tracer.
Comparative Data (Hypothetical): Target Occupancy IC50
| Method | Compound | Target: Kinase X IC50 |
| NanoBRET | PQD | 75 nM |
| NanoBRET | Staurosporine (Control) | 8 nM |
| NanoBRET | Inactive Analog | > 50 µM |
| CETSA (EC50) | PQD | 90 nM |
| CETSA (EC50) | Staurosporine (Control) | 15 nM |
The IC50 value derived from the NanoBRET assay represents the concentration of PQD required to displace 50% of the fluorescent tracer, providing a quantitative measure of target affinity in living cells. The strong correlation between the IC50 from NanoBRET and the EC50 from CETSA provides orthogonal validation, significantly increasing confidence that PQD directly engages Kinase X.
Chapter 3: Functional Validation – Measuring Downstream Pathway Modulation
Confirming that target engagement leads to a functional consequence is the final and most critical piece of the puzzle. If PQD binds Kinase X, it should inhibit its catalytic activity, which can be measured by a decrease in the phosphorylation of a known downstream substrate.
Signaling Pathway: Kinase X Action
Caption: PQD inhibits Kinase X, preventing the phosphorylation of its downstream substrate.
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment: Seed cells and allow them to adhere. Starve cells of serum if necessary to reduce basal pathway activity. Treat with a dose-response of PQD (e.g., 0.1 nM to 10 µM), a vehicle control, and a positive control inhibitor for 1-2 hours.
-
Stimulation (if required): Stimulate the pathway with an appropriate growth factor or agonist to induce Kinase X activity and subsequent substrate phosphorylation.
-
Lysis and Analysis: Lyse the cells and perform a Western Blot as described in Chapter 1.
-
Antibody Probing: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (p-Substrate).
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total substrate protein to ensure that changes in phosphorylation are not due to changes in total protein expression.
Comparative Data (Hypothetical): Inhibition of Substrate Phosphorylation
| Compound | Concentration | p-Substrate Level (% of Control) |
| Vehicle (0.1% DMSO) | N/A | 100% |
| PQD | 100 nM | 48% |
| PQD | 1 µM | 12% |
| Staurosporine (Control) | 1 µM | 5% |
| Inactive Analog | 1 µM | 98% |
This functional data demonstrates that PQD not only binds Kinase X but also inhibits its catalytic function in a dose-dependent manner within the cell, effectively linking target engagement to a biological outcome. The cellular IC50 for functional inhibition can be calculated from this data, which should ideally correlate with the target engagement IC50 values obtained from CETSA and BRET.
Conclusion: A Triad of Evidence
Validating target engagement is not a single experiment but a carefully constructed argument built on orthogonal lines of evidence. For this compound, we have demonstrated:
-
Direct Binding (CETSA): The compound physically interacts with and stabilizes Kinase X in intact cells.
-
Quantitative Occupancy (NanoBRET): The compound binds to Kinase X in living cells with a measurable affinity (IC50).
-
Functional Consequence (Phospho-Substrate Analysis): This binding translates into inhibition of the kinase's function, modulating a downstream signaling pathway.
By employing this triad of approaches—thermal stabilization, resonance energy transfer, and functional readout—researchers can build an unassailable case for the cellular mechanism of action of their compounds, de-risking progression into more complex models and ultimately, clinical development.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in live cells with BRET. Nature Communications. [Link]
-
Vasta, V., et al. (2018). Quantitative, real-time measurements of drug binding and residence time in living cells. Cell Chemical Biology. [Link]
Safety Operating Guide
Navigating the Safe Handling of 4-Piperazin-1-yl-quinoline Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Piperazin-1-yl-quinoline dihydrochloride. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of deep understanding and proactive risk mitigation in the laboratory.
Understanding the Hazard Profile
Key Assumed Hazards:
-
Harmful if swallowed, inhaled, or in contact with skin[1][5][6].
-
Causes serious eye irritation and potential damage[2][3][7].
-
Causes skin irritation and may lead to dermatitis upon repeated exposure[3][7][8].
-
May cause respiratory tract irritation[9].
-
Potential for long-term health effects, including mutagenicity or carcinogenicity, based on the quinoline moiety[1][2].
Core Directive: A Multi-Layered Approach to Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe handling for this and similar chemical compounds. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) tested to EN 374 standard.[7][10] | To prevent skin contact, which can cause irritation and potential systemic toxicity through dermal absorption. The selection of appropriate glove material is crucial, and integrity should be checked before each use.[10] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A face shield is mandatory when there is a splash hazard.[2][7][11] | To protect against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.[2][7] |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, chemical-resistant clothing or an apron should be worn over the lab coat.[7][10] | To protect the skin and personal clothing from contamination. Contaminated clothing should be removed immediately and laundered separately before reuse.[1] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters (for solids) or organic vapor cartridges (for solutions) is required.[2][7] | To prevent inhalation of the powder or aerosols, which can cause respiratory tract irritation and potential systemic toxicity.[9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical to minimizing exposure risk. The following protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[12]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.
2. Weighing and Solution Preparation:
-
Solid Handling: When weighing the solid compound, do so within the fume hood on a draft shield to prevent the powder from becoming airborne.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
3. Post-Handling and Decontamination:
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as weighing papers, pipette tips, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Consult with your institution's environmental health and safety department for specific guidance.[3][9]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safe handling, the following diagram illustrates the logical flow from preparation to disposal.
Caption: Safe handling workflow for this compound.
By integrating these safety protocols and understanding the rationale behind them, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 4-Methyl-2-(1-piperazinyl)quinoline. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Angene Chemical. (2024, April 17). Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine - Safety Data Sheet. Retrieved from [Link]
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Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperazin-1-yl-quinoline. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]
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Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Chemsrc. (2025, August 25). 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
